1-Benzothiazol-2-yl-3-(tert-butyl)-2-pyrazolin-5-one
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Overview
Description
1-Benzothiazol-2-yl-3-(tert-butyl)-2-pyrazolin-5-one is a heterocyclic compound that contains both benzothiazole and pyrazoline moieties
Preparation Methods
The synthesis of 1-Benzothiazol-2-yl-3-(tert-butyl)-2-pyrazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with tert-butyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Benzothiazol-2-yl-3-(tert-butyl)-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzothiazol-2-yl-3-(tert-butyl)-2-pyrazolin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in various synthetic pathways.
Mechanism of Action
The mechanism of action of 1-Benzothiazol-2-yl-3-(tert-butyl)-2-pyrazolin-5-one involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of kinases or proteases, leading to the suppression of cancer cell proliferation or inflammation.
The compound’s effects are mediated through its binding to active sites on target proteins, disrupting their normal function. This interaction can trigger downstream signaling pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
1-Benzothiazol-2-yl-3-(tert-butyl)-2-pyrazolin-5-one can be compared with other similar compounds, such as:
1-Benzothiazol-2-yl-3-methyl-2-pyrazolin-5-one: This compound has a similar structure but with a methyl group instead of a tert-butyl group. The difference in substituents can affect the compound’s reactivity and biological activity.
1-Benzothiazol-2-yl-3-phenyl-2-pyrazolin-5-one: This compound contains a phenyl group, which can influence its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These differences can be exploited to tailor the compound for specific applications.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-tert-butyl-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-14(2,3)11-8-12(18)17(16-11)13-15-9-6-4-5-7-10(9)19-13/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCYQGJDKLVKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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